molecular formula C10H8N2O2 B184738 8-Methyl-7-nitroquinoline CAS No. 168770-38-5

8-Methyl-7-nitroquinoline

Cat. No. B184738
M. Wt: 188.18 g/mol
InChI Key: BWCVXKXBFAYIEM-UHFFFAOYSA-N
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Description

8-Methyl-7-nitroquinoline, also known as 7-Methyl-8-nitroquinoline, is used as a pharmaceutical intermediate . It has a molecular formula of C10H8N2O2 .


Synthesis Analysis

The synthesis of 8-Methyl-7-nitroquinoline involves a two-step process. The first step involves the synthesis and characterization of 7-methylquinoline using the Skraup methodology. The second step involves a nitration reaction carried out using a mixture of 5- and 7-methylquinoline to selectively obtain pure 7-methyl-8-nitroquinoline .


Molecular Structure Analysis

The molecular structure of 8-Methyl-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety. The average mass of the molecule is 188.183 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Methyl-7-nitroquinoline include a Skraup reaction and a nitration reaction. The Skraup reaction is used to synthesize 7-methylquinoline, and the nitration reaction is used to selectively synthesize 7-methyl-8-nitroquinoline .


Physical And Chemical Properties Analysis

8-Methyl-7-nitroquinoline is a solid compound . It has a molecular formula of C10H8N2O2 .

Scientific Research Applications

  • Synthesis and Biological Applications : 8-Methyl-7-nitroquinoline is synthesized for its potential in medicinal chemistry. It's explored for activities like anticancer, antitinephritic, antitumor, anti-inflammatory, analgesic, and as an agent for treating Alzheimer’s disease (Zibaseresht, Amirlou, & Karimi, 2013).

  • Chemical Transformations : It can be transformed into various derivatives like 8-amino-7-quinolinecarbaldehyde, offering potential for further chemical applications (Riesgo, Jin, & Thummel, 1996).

  • Antibacterial Properties : New 8-nitrofluoroquinolone models derived from 8-Methyl-7-nitroquinoline have been investigated for their antibacterial properties, showing effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

  • Antimicrobial Activity : Derivatives like 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives have shown promising activity against various microbial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).

  • Cytotoxicity and Metabolic Activation : Studies have shown that 4-alkylamino-5-nitroquinoline drugs, including 8-Methyl-7-nitroquinoline, exhibit enhanced cytotoxic potency under hypoxic conditions, suggesting their potential use in targeting hypoxic tumor cells (Siim, Atwell, & Wilson, 1994).

  • Fluorescent Chemosensors : 8-Methyl-7-nitroquinoline derivatives have been used in developing fluorescent chemosensors for detecting metal ions like Zn2+ and Al3+, indicating their potential for biological and environmental sensing applications (Ghorai, Pal, Karmakar, & Saha, 2020).

  • Methylamination : The compound can undergo methylamination to produce mono- and bis(methylamino)-substituted compounds, suggesting its versatility in organic synthesis (Woźniak & Grzegożek, 1993).

  • Carcinogenicity Studies : Research has shown that 8-Nitroquinoline, a closely related compound, is carcinogenic in rats when administered orally, indicating the potential toxicological implications of these compounds (Takahashi et al., 1978).

  • Corrosion Inhibition : 8-Hydroxyquinoline derivatives, related to 8-Methyl-7-nitroquinoline, have been studied as corrosion inhibitors for mild steel, suggesting industrial applications (Rbaa et al., 2019).

  • Environmental Analysis : The compound has been the subject of voltammetric studies for the determination of its concentrations in environmental samples like drinking and river water (Rumlová, Barek, & Matysik, 2015).

properties

IUPAC Name

8-methyl-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-9(12(13)14)5-4-8-3-2-6-11-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVXKXBFAYIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291790
Record name 8-methyl-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-7-nitroquinoline

CAS RN

168770-38-5
Record name 8-methyl-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-3-nitroaniline (10 g), glycerin (20.57 g) and As2O5.xH2O (Baker, 88% As2 O5, 8.5 g) is heated slowly to 150° C. in an open round-bottom flask, then stirred for 6 hrs at 150° C. The resulting mixture is cooled to room temperature and diluted with water (200 mL), then basified with ammonium hydroxide (28-30%, 100 mL). After about 10 minutes, the solution is acidified to pH=5 with glacial acetic acid and extracted with CH2Cl2 (3×200 mL). The combined extracts are washed with H2O (200 mL), sat. NaHCO3 (200 mL), then dried over MgSO4 and rotary evaporated. The crude quinoline is filtered through a short pad of silica gel, using CH2Cl2 as solvent. The filtrate is rotary evaporated and the residue recrystallized from hexane/CH2Cl2 to afford 8-methyl-7-nitroquinoline as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-3-nitroaniline (10 g), glycerin (20.57 g) and arsenic pentoxide hydrate (As2O5.xH2O, Baker, 88% As2O5, 8.5 g) in concentrated sulfuric acid (9.75 mL) is heated slowly to 150° C. in an open round-bottom flask, then stirred for 6 hours at 150° C. The resulting mixture is cooled to room temperature and diluted with water (200 mL), then basified with ammonium hydroxide (28-30%, 100 mL). After about 10 minutes, the solution is acidified to pH=5 with glacial acetic acid and extracted with methylene chloride (3×200 mL). The combined extracts are washed with water (200 mL) and saturated sodium bicarbonate (200 mL), then dried over magnesium sulfate and rotary evaporated. The crude quinoline is filtered through a short pad of silica gel, using methylene chloride as solvent. The filtrate is rotary evaporated and the residue recrystallized from hexanes/methylene chloride to afford 8-methyl-7-nitroquinoline as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.57 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-3-nitroaniline (10 g), glycerin (20.57 g) and As2O5.xH2O (Baker, 88% As2O5, 8.5 g) is heated slowly to 150° C. in an open round-bottom flask, then stirred for 6 hrs at 150° C. The resulting mixture is cooled to room temperature and diluted with water (200 mL), then basified with ammonium hydroxide (28-30%, 100 mL). After about 10 minutes, the solution is acidified to pH=5 with glacial acetic acid and extracted with CH2Cl2 (3×200 mL). The combined extracts are washed with H2O (200 mL), sat. NaHCO3 (200 mL), then dried over MgSO4 and rotary evaporated. The crude quinoline is filtered through a short pad of silica gel, using CH2Cl2 as solvent. The filtrate is rotary evaporated and the residue recrystallized from hexane/CH2Cl2 to afford 8-methyl-7-nitroquinoline as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.57 g
Type
reactant
Reaction Step One
[Compound]
Name
As2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of 2 g of 2-methyl-3-nitroaniline and 1.02 g of arsenic(v) oxide hydrate are added 2.88 mL of glycerin followed by 1.09 mL of concentrated sulfuric acid. The resulting black slurry is stirred at about 150° C. for 4 hours. The black oil is cooled to room temperature, diluted with water and poured into a mixture of 25% aqueous ammonium hydroxide and ethyl acetate. The organic layer is washed with water followed by brine. The aqueous layers are extracted with ethyl acetate; the combined organic layers are dried over magnesium sulfate, filtered and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 1.45 g of 8-methyl-7-nitroquinoline as a pale brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.88 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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